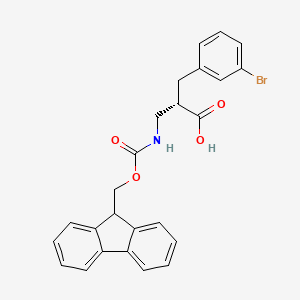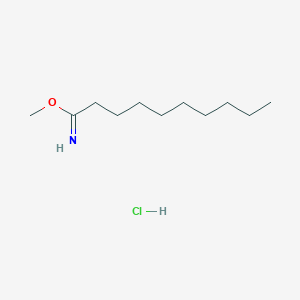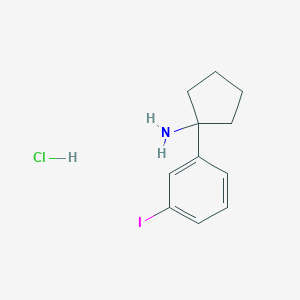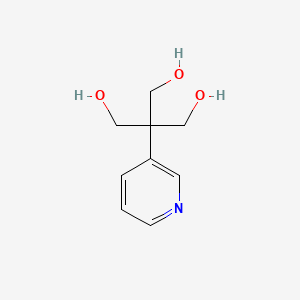
4-Chloro-3-fluoro-5-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-5-phenylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-phenylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with chlorine and fluorine sources. For example, starting from 3,5-dichloro-2,4,6-trifluoropyridine, selective substitution reactions can be carried out to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-fluoro-5-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and palladium catalysts under specific conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-5-phenylpyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoro-5-phenylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparación Con Compuestos Similares
- 3-Chloro-2-fluoro-5-phenylpyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 4-Chloro-3-fluoro-5-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C11H7ClFN |
|---|---|
Peso molecular |
207.63 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-9(6-14-7-10(11)13)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
MXORIFOZKLICCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=CC(=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)





![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
